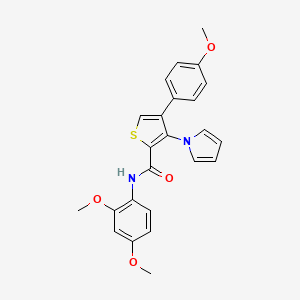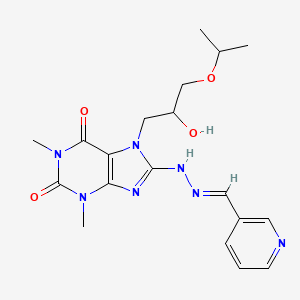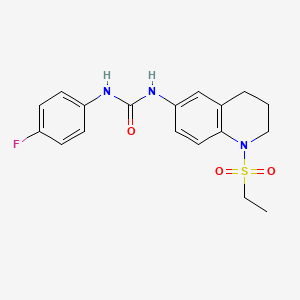![molecular formula C28H23ClN4O2S B2878258 2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide CAS No. 1114915-83-1](/img/structure/B2878258.png)
2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves acylation and cyclization reactions . For instance, a series of 5-alkyl-4-oxo-4,5-dihydro-[1, 2, 4]triazolo [4,3-a]quinoxaline-1-carboxamide derivatives were designed, synthesized, and evaluated for anti-inflammatory effects .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the retrieved data .Aplicaciones Científicas De Investigación
Synthetic Routes and Derivatives
Researchers have developed synthetic routes to create compounds with a pyrimidin-2-yl)acetamide structure, contributing to the broader field of heterocyclic chemistry. For example, Brown and Waring (1977) described a general route to access 2-(pyrimidin-2?-yl)acetic acids and their derivatives, showcasing the versatility of pyrimidine scaffolds in synthetic chemistry (Brown & Waring, 1977).
Antifolate Properties
The compound's framework has been utilized in designing inhibitors of key enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are critical targets in cancer therapy and antimicrobial resistance. Gangjee et al. (2005) synthesized compounds showing potent inhibitory activity against both human DHFR and TS, indicating potential dual inhibitory capabilities for cancer treatment (Gangjee et al., 2005). Another study by the same group extended this approach, exploring classical and nonclassical antifolates based on the pyrrolo[2,3-d]pyrimidine scaffold, further underscoring the compound's relevance in medicinal chemistry (Gangjee et al., 2007).
Antitumor Activity
The structural motif of this compound has been investigated for its potential antitumor activities. Research efforts have led to the synthesis of derivatives that inhibit the growth of tumor cells, providing a foundation for the development of new chemotherapeutic agents. Gangjee et al. (2000) designed a compound that serves as a potent dual inhibitor of TS and DHFR, highlighting the therapeutic potential of this chemical structure in cancer treatment (Gangjee et al., 2000).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(3-benzyl-4-oxo-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23ClN4O2S/c1-18-12-13-21(14-22(18)29)30-25(34)17-36-28-32-24-15-23(20-10-6-3-7-11-20)31-26(24)27(35)33(28)16-19-8-4-2-5-9-19/h2-15,31H,16-17H2,1H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPLFWOWHXEUPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)NC(=C3)C5=CC=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorobenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2878181.png)
![N-[[4-(4-fluorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2878182.png)
![5-Bromo-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B2878185.png)
![N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2878187.png)
![9-(4-chlorophenyl)-2-(3,5-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2878188.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione](/img/structure/B2878193.png)
![1-[4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2878194.png)

![7-Chloro-3-(3,5-dimethylphenyl)-2-[(4-methylphenyl)methylsulfanylmethyl]quinazolin-4-one](/img/structure/B2878198.png)